molecular formula C12H14ClN B7948453 (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Cat. No.: B7948453
M. Wt: 207.70 g/mol
InChI Key: SVJSCAQZYGXVIL-FVGYRXGTSA-N
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Description

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride (CAS 1630984-19-8) is a chiral chemical building block of significant interest in advanced analytical and synthetic chemistry. Its primary research application is as a precursor for novel chiral derivatizing agents (CDAs), specifically Marfey-type reagents, which are crucial for determining the absolute configuration and enantiomeric purity of amino acids . The naphthalene ring system in its structure is designed to enhance chromatographic separations by providing π-cation interactions and increased hydrophobicity, leading to superior resolution of challenging amino acid derivatives, such as N-methyl-amino acids and isoleucine diastereomers, compared to traditional reagents . This compound is supplied as a high-purity hydrochloride salt to ensure stability and handling convenience. With a molecular formula of C12H14ClN and a molecular weight of 207.70 g/mol, it should be stored in a dry, sealed place under an inert atmosphere at 2-8°C for optimal longevity . (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1S)-1-naphthalen-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJSCAQZYGXVIL-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride typically involves the following steps:

    Hydrochloride Formation: The resulting (S)-1-(Naphthalen-2-yl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into naphthyl alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and various substituted naphthyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates
(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing calcium-sensing receptor agonists, such as cinacalcet, which is used in treating secondary hyperparathyroidism and other related disorders . The compound's chiral nature allows for the production of enantiomerically pure substances, which are essential for the efficacy and safety of pharmaceutical agents.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of (S)-1-(naphthalen-2-yl)ethanamine. Research indicates that certain derivatives exhibit significant activity against pathogenic fungi such as Cryptococcus neoformans and Trichophyton mentagrophytes . For instance, a study reported that a specific derivative demonstrated a minimum inhibitory concentration (MIC50) value of 1 µg/mL against these fungi, suggesting strong potential for therapeutic applications in treating fungal infections .

Chiral Resolution Techniques

Chiral resolution of racemic mixtures is a critical process in synthetic organic chemistry, especially for compounds with therapeutic relevance. A notable method for resolving (S)-1-(naphthalen-2-yl)ethanamine involves using D-(-)-tartaric acid as a chiral resolving agent. This method has shown to achieve high enantiomeric excess (e.e.) values exceeding 95% with reasonable yields . The process typically involves the formation of enantiomeric salts followed by selective crystallization based on solubility differences.

Case Studies and Research Findings

Study Findings Significance
Thvedt et al. (2013)Investigated N-benzyl-N-methyl derivatives showing antifungal activityHighlighted potential therapeutic applications against fungal infections
Patent CN101735070ADescribed an efficient resolution method for obtaining R-(+)-1-(naphthalen-2-yl)ethanamineProvided insights into cost-effective synthesis routes for pharmaceutical intermediates
Zachariassen et al. (2020)Explored scaffold-based drug design utilizing naphthalene derivativesDemonstrated versatility of naphthalene-based compounds in medicinal chemistry

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Enantiomers

(a) (R)-1-(Naphthalen-1-yl)ethanamine Hydrochloride (CAS: 82572-04-1)
  • Structural Difference : Naphthalene substitution at position 1 instead of 2.
  • Properties : Similar molecular weight (207.70 g/mol) but distinct stereochemical interactions. The (R)-enantiomer exhibits acute oral toxicity (H302) and skin corrosion (H314) .
  • Applications : Used in chiral resolution and as a precursor for fluorescent probes.
(b) (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride (CAS: 1810074-76-0)
  • Structural Difference : Extended alkyl chain (propylamine vs. ethylamine).
  • Properties : Higher molecular weight (221.71 g/mol) due to the additional methyl group. The longer chain may enhance lipophilicity and alter binding kinetics .

Halogenated Derivatives

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1313593-59-7)
  • Structural Difference : Naphthalene replaced with a halogenated phenyl ring (Cl and F substituents).
  • Properties : Enhanced electrophilicity due to halogens, improving interactions with biological targets like kinases. Molecular weight: 234.08 g/mol .
  • Applications : Intermediate in antiviral and anticancer drug synthesis.

Indole-Based Analogs

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)
  • Structural Difference : Naphthalene replaced with an indole ring.
  • Properties : Exhibits antiplasmodial activity by inhibiting HSP90 via hydrogen bonding to GLU527 and TYR604 .

Physicochemical Data

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups LogP*
(S)-1-(Naphthalen-2-yl)ethanamine HCl 1630984-19-8 207.70 Naphthalene, ethylamine ~2.1 (est.)
(R)-1-(Naphthalen-1-yl)ethanamine HCl 82572-04-1 207.70 Naphthalene, ethylamine ~2.0 (est.)
(S)-1-(3-Cl-2-F-phenyl)ethanamine HCl 1313593-59-7 234.08 Halogens, ethylamine ~2.5 (est.)
Tryptamine Hydrochloride 343-27-1 196.68 Indole, ethylamine ~1.8

*Estimated using fragment-based methods.

Biological Activity

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride, a chiral amine compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃ClN
  • Molecular Weight : 207.70 g/mol
  • CAS Number : 3082-62-0

The compound features a naphthalene moiety, which contributes to its aromatic characteristics. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological studies and applications.

Biological Activity Overview

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride exhibits significant biological activity through various mechanisms:

  • Neurotransmitter Modulation : It has been studied for its potential effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.
  • Antitumor Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism.

The biological activity of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride can be attributed to several mechanisms:

  • Receptor Interaction : It interacts with various receptors in the central nervous system, potentially affecting mood regulation and cognitive functions.
  • Enzymatic Pathways : Inhibition of cytochrome P450 enzymes can alter the metabolism of other drugs, leading to increased efficacy or toxicity.

Data Table: Biological Activity Summary

Activity Type Description Reference
Neurotransmitter ModulationModulates serotonin and dopamine receptors
Antitumor ActivityExhibits cytotoxic effects against certain cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study 1: Neurotransmitter Effects

A study explored the effects of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride on serotonin receptors. The findings indicated that the compound could enhance serotonin release in vitro, suggesting potential antidepressant properties.

Case Study 2: Antitumor Potential

In vitro assays demonstrated that (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride exhibited significant cytotoxicity against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating promising anticancer activity.

Case Study 3: Enzymatic Inhibition

Research has shown that (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride selectively inhibits certain cytochrome P450 isoforms. This selectivity may provide insights into its potential use in drug development, particularly for compounds metabolized by these enzymes.

Q & A

Q. What are the standard synthetic routes for (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride?

The compound is typically synthesized via resolution of racemic mixtures using chiral resolving agents. For example, enantiopure (S)-isomers can be obtained by treating racemic 1-(naphthalen-2-yl)ethanamine with a chiral acid (e.g., R-(−)-mandelic acid) in ethanol, followed by recrystallization and liberation of the amine from its salt . Purification via column chromatography or distillation ensures high yield and purity. Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent .

Q. How is the enantiomeric purity of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride validated?

Enantiomeric excess (ee) is quantified using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) and a hexane/isopropanol mobile phase. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) or optical rotation measurements ([α]D) further confirm stereochemical integrity .

Q. What spectroscopic methods are used for structural characterization?

  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves absolute configuration and bond geometries.
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify aromatic protons (δ 7.2–8.5 ppm) and the chiral center’s methyl group (δ 1.3–1.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 201.09 for C₁₂H₁₄N⁺) .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological activity of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For antifungal studies, docking into cytochrome P450 14α-sterol demethylase active sites identifies key interactions (e.g., hydrophobic naphthalene stacking) . Density functional theory (DFT) calculations (Gaussian 09) analyze electronic properties influencing reactivity .

Q. What methodologies assess systemic toxicity in preclinical studies?

  • In vivo models : Oral or intraperitoneal administration in rodents (e.g., Sprague-Dawley rats) evaluates acute toxicity (LD₅₀) and subchronic effects (28-day exposure). Endpoints include hepatic/renal biomarkers (ALT, creatinine) and histopathology .
  • In vitro assays : Cytotoxicity is screened via MTT assays in HepG2 cells. Genotoxicity is tested using Ames bacterial reverse mutation assays .

Q. How is the compound’s stability under varying experimental conditions analyzed?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) over 14 days. Monitor degradation via HPLC-UV at 254 nm.
  • pH stability : Incubate in buffers (pH 1–12) and quantify intact compound using LC-MS. Hydrolysis of the ethylamine group is a common degradation pathway .

Methodological Challenges and Solutions

Q. How are racemic byproducts minimized during synthesis?

Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer, leaving the (S)-isomer unreacted. The undesired enantiomer is recycled via racemization using palladium catalysts (e.g., Pd/C in toluene at 100°C) .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Salt selection : Compare hydrochloride, sulfate, and phosphate salts via phase-solubility diagrams.
  • Co-solvents : Use PEG 400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Nanosuspensions : High-pressure homogenization reduces particle size to <200 nm, increasing bioavailability .

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